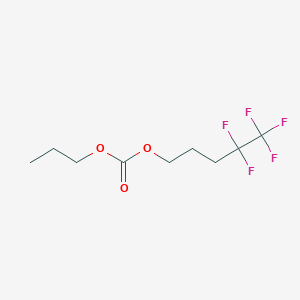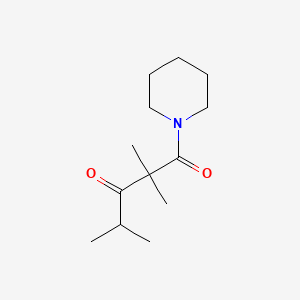
5alpha-Androstan-3-one, 17beta-hydroxy-1alpha,17-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5alpha-Androstan-3-one, 17beta-hydroxy-1alpha,17-dimethyl- is a synthetic steroid compound with a molecular formula of C21H34O2. It is known for its structural similarity to naturally occurring androgens and is often studied for its potential biological and pharmacological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Androstan-3-one, 17beta-hydroxy-1alpha,17-dimethyl- typically involves multiple steps, starting from simpler steroid precursors. The process often includes:
Reduction: The reduction of a 4,5 double bond in a steroid precursor to form the 5alpha configuration.
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Methylation: Addition of methyl groups at the 1alpha and 17 positions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5alpha-Androstan-3-one, 17beta-hydroxy-1alpha,17-dimethyl- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
5alpha-Androstan-3-one, 17beta-hydroxy-1alpha,17-dimethyl- has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for studying steroid structures and reactions.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Studied for potential therapeutic uses, including hormone replacement therapy and treatment of androgen deficiency.
Industry: Utilized in the development of pharmaceuticals and as a standard in quality control processes.
Mécanisme D'action
The mechanism of action of 5alpha-Androstan-3-one, 17beta-hydroxy-1alpha,17-dimethyl- involves binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and subsequent biological effects. The molecular targets include various enzymes and proteins involved in steroid metabolism and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
17beta-Hydroxy-5alpha-androstan-3-one: A naturally occurring androgen with similar structural features.
Epiandrosterone: Another steroid hormone with weak androgenic activity.
3beta-Hydroxy-5alpha-androstan-17-one: A metabolite of testosterone with similar properties.
Uniqueness
5alpha-Androstan-3-one, 17beta-hydroxy-1alpha,17-dimethyl- is unique due to its specific methylation pattern at the 1alpha and 17 positions, which may confer distinct biological activities and stability compared to other similar compounds.
Propriétés
Formule moléculaire |
C21H34O2 |
|---|---|
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
17-hydroxy-1,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H34O2/c1-13-11-15(22)12-14-5-6-16-17-8-10-20(3,23)19(17,2)9-7-18(16)21(13,14)4/h13-14,16-18,23H,5-12H2,1-4H3 |
Clé InChI |
XGTSZQUZTZMJGX-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4(C)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Pentan-2-yl)amino]cyclohexan-1-ol](/img/structure/B12089640.png)

![Thieno[3,4-b]thiophene-2-carboxylic acid, 4-bromo-6-formyl-, 2-ethylhexyl ester](/img/structure/B12089650.png)
![2-Mercaptobenzo[D]oxazole-7-carboxylic acid](/img/structure/B12089656.png)
![[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 2-[[[(2S)-1-[(1,1-dimethylethoxy)carbonyl]-2-pyrrolidinyl]carbonyl]amino]-](/img/structure/B12089657.png)
![4-[3-(2-ethoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B12089658.png)





![tert-butyl N-[2-(4-aminophenyl)cyclopropyl]carbamate](/img/structure/B12089701.png)


